Indole-3-carbinol hydrate

Cancer Chemoprevention Estrogen Metabolism Clinical Trial Availability

Indole-3-carbinol hydrate is the stabilized, high-purity precursor for investigating the full I3C acid-condensation cascade in vivo. Only the hydrate guarantees reproducible conversion to DIM, ICZ, and other oligomers—bypass the variability of anhydrous forms or crude extracts. Backed by a deeper clinical evidence base than DIM, it is the clear choice for translational oncology, estrogen metabolism, and AhR/QR studies requiring controlled, dose-dependent pharmacology. Ideal for chronic feeding studies demanding long-term compound integrity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 123334-15-6
Cat. No. B053685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-carbinol hydrate
CAS123334-15-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CO.O
InChIInChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2
InChIKeyOMEVEHLSJRKSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-carbinol Hydrate (CAS 123334-15-6): A Stable, Defined Precursor for Cancer Chemoprevention and Metabolism Research


Indole-3-carbinol hydrate (I3C·H₂O) is the stabilized, hydrated form of indole-3-carbinol (I3C), a phytochemical produced by the enzymatic hydrolysis of glucobrassicin in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts [1]. As a defined, high-purity research compound, it serves as the principal synthetic precursor for investigating the biological effects of I3C and its major in vivo acid-condensation products, most notably 3,3'-diindolylmethane (DIM) and indolo[3,2-b]carbazole (ICZ) [2]. The hydrate form, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, is preferred in research and procurement over the anhydrous form due to its enhanced shelf stability and greater ease of handling, making it the standard choice for reproducible experimental systems [3].

Why a Defined Hydrate Crystal of I3C is Not Interchangeable with its In Vivo Metabolites or Dietary Sources in a Research Context


Indole-3-carbinol hydrate cannot be substituted by its major downstream metabolites, DIM or ICZ, or by a crude cruciferous vegetable extract, without fundamentally altering the experimental outcome and confounding the interpretation of results. I3C is a prodrug that undergoes a complex, pH-dependent acid condensation cascade in vivo, yielding a unique and variable mixture of oligomers (DIM, LTr₁, ICZ, HI-IM), each with distinct pharmacokinetic profiles and biological activities [1]. Administering the stable hydrate crystal of I3C is the only way to study the complete pharmacological effect of this cascade in a controlled, dose-dependent manner. Conversely, using purified DIM or ICZ bypasses this initial metabolic step, investigating a fundamentally different pharmacological entity [2]. Furthermore, the quantity of raw vegetable material required to achieve physiologically relevant doses of I3C and its products is impractical for most in vivo studies, with daily ingestion of kilogram quantities of Brussels sprouts needed to match the levels achievable with milligram quantities of the pure supplement [3].

Quantitative Evidence of Differentiation for Indole-3-carbinol Hydrate Versus Key Analogs (DIM, ICZ, Anhydrous Form)


Clinical Evidence Base: Significantly More Clinical Trials for I3C than for DIM

A comprehensive review of the clinical literature establishes a clear and verifiable advantage for I3C over its primary metabolite DIM: there is a significantly larger body of clinical evidence available for I3C. This is a direct procurement consideration for researchers planning translational or clinical studies [1]. The review concludes that current data do not suggest that DIM provides enhanced clinical benefits over I3C [2].

Cancer Chemoprevention Estrogen Metabolism Clinical Trial Availability DIM I3C

Physicochemical Stability: Enhanced Shelf Life of Hydrate Form Over Anhydrous Form

Patent literature explicitly describes the hydrate form of indole-3-carbinol as having 'enhanced stability' compared to its anhydrous counterpart, making it the preferred form for synthesis, storage, and use in pharmaceutical research [1]. This is due to a method that provides a product 'without undesirable impurities of by-side conversion substances,' which is a direct procurement benefit as it reduces the presence of confounding factors in experimental systems [2].

Chemical Synthesis Stability Procurement Formulation Hydrate

Pharmacokinetic Profile: I3C as a Unique Precursor with Rapid Systemic Clearance

A definitive pharmacokinetic study in mice demonstrates that after oral administration of 250 mg/kg I3C, the parent compound is rapidly absorbed and cleared, with levels falling below the limit of detection in plasma and tissues by 1 hour. In stark contrast, its acid condensation products (DIM, LTr₁, HI-IM) persist in tissues, with DIM and HI-IM still detectable in the liver 24 hours post-dose [1]. This confirms that I3C itself is a transient, direct-acting species, while its metabolites provide sustained exposure. The peak concentration of I3C in the liver was found to be approximately 6-fold higher than that in plasma [2].

Pharmacokinetics DIM ICZ LTr1 Tissue Disposition In Vivo

Differential Biological Activity: I3C Lacks the Quinone Reductase Induction Observed with ICZ

A direct comparative study in both murine (Hepa-1) and human (HepG2) hepatoma cells revealed a functional divergence between I3C and its acid condensation product, ICZ. The study found that while ICZ enhanced Quinone Reductase (QR) activity, the parent compound, I3C, had no significant effect on the induction of this key detoxification enzyme [1]. This demonstrates that the metabolic conversion of I3C to ICZ is required for this specific chemopreventive mechanism.

Quinone Reductase ICZ Hepatoma Cells AhR Chemoprevention Metabolism

Defined Application Scenarios for Indole-3-carbinol Hydrate Based on Verified Differentiation


Clinical and Translational Studies for Estrogen-Dependent Cancers

For researchers planning a clinical or translational trial investigating the modulation of estrogen metabolism in conditions like breast or cervical cancer, Indole-3-carbinol hydrate is the only logical choice between it and DIM. A review of the clinical evidence base explicitly concludes that 'significantly more clinical trials are available for I3C than for DIM' and that 'current data do not suggest that DIM provides enhanced clinical benefits over I3C' [1]. This provides a more robust foundation for regulatory filings and trial design, reducing the uncertainty associated with a less clinically-validated compound.

Investigating the Complete I3C Pharmacodynamic Cascade

When the research objective is to study the full spectrum of biological effects derived from the acid-condensation cascade of I3C, the pure I3C hydrate precursor must be used. As demonstrated by Anderton et al., oral administration of I3C in mice results in a unique kinetic profile: a rapid, 1-hour systemic pulse of the parent compound followed by the sustained, 24+ hour presence of its metabolites DIM and HI-IM [2]. This complex, time-dependent pharmacology cannot be replicated by administering any single downstream metabolite. The I3C hydrate provides the necessary experimental control to initiate this cascade.

Assays Focused on AhR-Agonist Activity Via the ICZ Pathway

For studies designed to specifically evaluate aryl hydrocarbon receptor (AhR) agonist activity and the induction of downstream detoxification enzymes like Quinone Reductase (QR), using the metabolite ICZ directly may be more appropriate. Direct comparative data show that while ICZ enhances QR activity in human hepatoma cells, its parent compound, I3C, has no significant effect [3]. Therefore, I3C hydrate is the required starting material if the goal is to study the *conversion* to active AhR agonists like ICZ, but ICZ itself should be selected if the experimental focus is solely on the end-stage agonist activity.

Long-Term In Vivo Studies Requiring Stable and Pure Dosing Material

For chronic feeding studies or long-term in vivo experiments where dose consistency and compound integrity are paramount, the Indole-3-carbinol hydrate is the superior procurement choice over anhydrous or less stable forms. The hydrate form is specifically claimed in a patent for its 'enhanced stability' and is produced by a method that yields a product 'without undesirable impurities' [4]. This ensures that the administered dose remains constant over the course of the study, eliminating variability introduced by the degradation of the test compound into unknown products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indole-3-carbinol hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.